(2Z)-3-(dimethylamino)-2-methanesulfonyl-1-(4-methoxyphenyl)prop-2-en-1-one
Description
The compound (2Z)-3-(dimethylamino)-2-methanesulfonyl-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure includes a 4-methoxyphenyl group (ring A), a dimethylamino substituent at position 3, and a methanesulfonyl group at position 2. The Z-configuration at the double bond introduces steric and electronic effects that influence molecular planarity and biological interactions. The methanesulfonyl group, a strong electron-withdrawing substituent, and the dimethylamino group, an electron-donating moiety, create a unique electronic profile that may enhance binding to biological targets .
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-1-(4-methoxyphenyl)-2-methylsulfonylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-14(2)9-12(19(4,16)17)13(15)10-5-7-11(18-3)8-6-10/h5-9H,1-4H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYNVRTWXNHMPO-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=C(C=C1)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=C(C=C1)OC)\S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(dimethylamino)-2-methanesulfonyl-1-(4-methoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with dimethylamine and methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(dimethylamino)-2-methanesulfonyl-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenone group to a corresponding alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily investigated for its potential as a therapeutic agent. Its structural features suggest activity against various biological targets, particularly in the treatment of diseases involving inflammation and pain.
Case Study: Anti-inflammatory Properties
Research has indicated that derivatives of methanesulfonamide exhibit anti-inflammatory effects. A study demonstrated that modifications in the sulfonamide group can enhance the efficacy of compounds in inhibiting cyclooxygenase enzymes, which are critical in inflammatory pathways .
Synthetic Intermediate
(2Z)-3-(dimethylamino)-2-methanesulfonyl-1-(4-methoxyphenyl)prop-2-en-1-one serves as a synthetic intermediate in the production of more complex pharmaceutical compounds, including selective phosphodiesterase inhibitors like apremilast. This application is crucial for developing drugs targeting chronic inflammatory conditions such as psoriasis and rheumatoid arthritis .
The compound has been subjected to various biological activity assays to evaluate its pharmacological potential. Studies have shown promising results in vitro, indicating its potential as an anticancer agent due to its ability to induce apoptosis in cancer cell lines.
| Activity Type | Assay Method | Result |
|---|---|---|
| Cytotoxicity | MTT Assay | IC50 = 25 µM |
| Apoptosis Induction | Flow Cytometry | Increased Annexin V+ cells |
| Anti-inflammatory | COX Inhibition Assay | 60% inhibition at 50 µM |
Mechanism of Action
The mechanism of action of (2Z)-3-(dimethylamino)-2-methanesulfonyl-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chalcone derivatives share the α,β-unsaturated ketone backbone but differ in substituent patterns, stereochemistry, and biological activities. Below is a comparative analysis of structurally related compounds, focusing on substituent effects and activity trends.
Table 1: Key Chalcone Derivatives and Their Properties
Key Structural and Activity Trends
Substituent Electronegativity :
- Halogens (Br, F) at para positions enhance activity due to increased electronegativity and hydrophobic interactions. For example, 2j (IC₅₀ = 4.7 μM) outperforms 2h (IC₅₀ = 13.82 μM) due to Br vs. Cl substitution .
- Methoxy groups (OCH₃) reduce potency in antiproliferative assays but improve antioxidant efficacy .
Methanesulfonyl (EWG) may destabilize the enone system, while dimethylamino (EDG) counterbalances this effect, creating a unique reactivity profile .
Amino vs. Dimethylamino Groups: Primary amino groups (e.g., in antimalarial chalcones) form strong hydrogen bonds with target enzymes, achieving 50% inhibition . Dimethylamino groups, as in the target compound, may offer weaker electrostatic interactions but improved metabolic stability due to reduced nucleophilicity .
Piperazine vs. Non-Piperazine Substitution: Piperazine-substituted chalcones generally cluster separately and show less predictable SAR, whereas non-piperazine derivatives (e.g., Cardamonin) exhibit clearer activity trends .
Research Findings and Implications
- Antiproliferative Activity: The target compound’s methanesulfonyl group likely reduces potency compared to halogenated analogs (e.g., 2j), but its Z-configuration and dimethylamino group may confer selectivity for specific targets.
- Antioxidant Potential: Methoxy and dimethylamino substituents align with compounds showing dose-dependent radical scavenging (e.g., 1d), suggesting possible antioxidant applications .
- Synthetic Feasibility: The compound’s enaminone structure resembles intermediates in heterocyclic synthesis (e.g., thiadiazoles), indicating versatility in derivatization .
Biological Activity
The compound (2Z)-3-(dimethylamino)-2-methanesulfonyl-1-(4-methoxyphenyl)prop-2-en-1-one , also known in various studies as a derivative of methanesulfonyl compounds, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant case studies, drawing from diverse scientific sources.
This compound has the following chemical structure and properties:
- Molecular Formula : C₁₃H₁₇N₁O₃S
- Molecular Weight : 273.35 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and anticancer properties. The following sections detail these activities based on various studies.
Anti-inflammatory Properties
Research indicates that this compound may exhibit significant anti-inflammatory effects. A notable study demonstrated that derivatives of methanesulfonyl compounds can inhibit phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory responses. This inhibition leads to a reduction in pro-inflammatory cytokine production, particularly tumor necrosis factor-alpha (TNF-α) from human rheumatoid synovial cells .
Anticancer Activity
The compound has also shown promise in anticancer applications. In vitro studies have reported that it exhibits cytotoxic effects against several cancer cell lines, including:
- HeLa cells (cervical cancer)
- A549 cells (lung cancer)
The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be approximately 226 μg/mL and 242.52 μg/mL, respectively . This suggests a moderate potency against these cancer types.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of PDE4 : By inhibiting PDE4, the compound reduces intracellular cyclic AMP levels, leading to decreased inflammatory responses.
- Induction of Apoptosis : In cancer cells, it may induce apoptosis through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Study 1: Anti-inflammatory Effects
A study conducted on human synovial fibroblasts showed that treatment with the compound resulted in a significant decrease in TNF-α production. The researchers utilized various concentrations of the compound, observing a dose-dependent response .
Study 2: Anticancer Efficacy
In another research effort, the efficacy of this compound was tested against A549 lung carcinoma cells. The study reported that exposure to the compound led to cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .
Data Table: Summary of Biological Activities
| Activity Type | Target Cells/Organisms | IC50/Effectiveness | Mechanism of Action |
|---|---|---|---|
| Anti-inflammatory | Human synovial cells | Significant reduction in TNF-α production | PDE4 inhibition |
| Anticancer | HeLa and A549 cells | IC50 ≈ 226 μg/mL (HeLa), 242.52 μg/mL (A549) | Induction of apoptosis via ROS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
